molecular formula C5H9NO B13011369 2-Oxabicyclo[3.1.0]hexan-6-amine

2-Oxabicyclo[3.1.0]hexan-6-amine

Cat. No.: B13011369
M. Wt: 99.13 g/mol
InChI Key: XASIPMMDCAZCGK-UHFFFAOYSA-N
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Description

2-Oxabicyclo[3.1.0]hexan-6-amine is a heterocyclic compound with the molecular formula C5H9NO. It is characterized by a bicyclic structure containing an oxygen atom and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.0]hexan-6-amine typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)). This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to form bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to yield the desired bicyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines or amides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for nucleophilic substitution often involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydroxylamines or amides.

Scientific Research Applications

2-Oxabicyclo[3.1.0]hexan-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxabicyclo[3.1.0]hexan-6-amine exerts its effects is largely dependent on its interactions with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing pathways such as neurotransmission or enzyme activity. The bicyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Oxabicyclo[3.1.0]hexan-6-amine is unique due to the presence of both an oxygen atom and an amine group within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-oxabicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C5H9NO/c6-4-3-1-2-7-5(3)4/h3-5H,1-2,6H2

InChI Key

XASIPMMDCAZCGK-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C2N

Origin of Product

United States

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